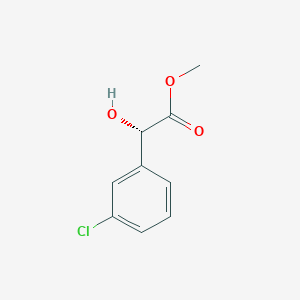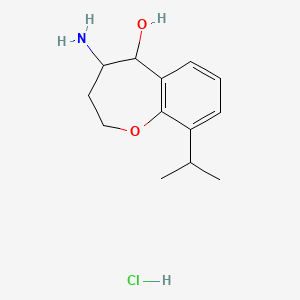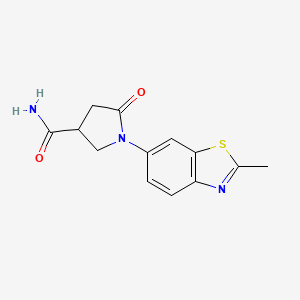
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a benzodioxin ring fused with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as lithium hydride, and at a temperature of around 25°C . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: Shares a similar benzodioxin ring structure but lacks the methanamine group.
2,3-Dihydro-1,4-benzodioxin-2-methanamine: Similar structure but different functional groups.
Prosympal, Dibozane, Piperoxan, and Doxazosin: These compounds also contain the 2,3-dihydro-1,4-benzodioxane motif and exhibit significant biological activities.
Uniqueness
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride is unique due to its specific combination of the benzodioxin ring and methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(3-methyl-2H-1,4-benzodioxin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBGAFRXQYMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B7945819.png)


![(1R,5S)-3-(3-aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7945847.png)
![2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B7945853.png)
![2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945866.png)
![2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945872.png)




![2-Amino-3-(1,3-benzothiazol-2-yl)-7-chlorochromeno[2,3-b]pyridin-5-one](/img/structure/B7945919.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-methylchromeno[2,3-b]pyridin-5-one](/img/structure/B7945923.png)
